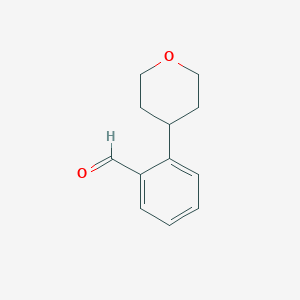![molecular formula C6H14Cl2N2 B15070686 1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
1,6-Diazaspiro[3.4]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diazaspiro[3.4]octane dihydrochloride is a heterocyclic compound with the molecular formula C6H14Cl2N2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[3.4]octane dihydrochloride can be synthesized through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. The synthesis typically employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other useful derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different spiro compounds, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1,6-Diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,6-Diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octane dihydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms.
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: This compound has a tert-butyl group attached to the spiro structure
Uniqueness
1,6-Diazaspiro[3.4]octane dihydrochloride is unique due to its specific spiro structure and the position of the nitrogen atoms. This configuration gives it distinct chemical properties and reactivity compared to similar compounds. Its versatility as a building block in organic synthesis and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C6H14Cl2N2 |
|---|---|
Poids moléculaire |
185.09 g/mol |
Nom IUPAC |
1,7-diazaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-7-5-6(1)2-4-8-6;;/h7-8H,1-5H2;2*1H |
Clé InChI |
ZHBQREWCGOYCOD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


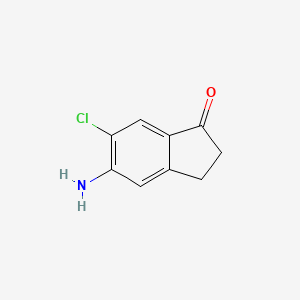



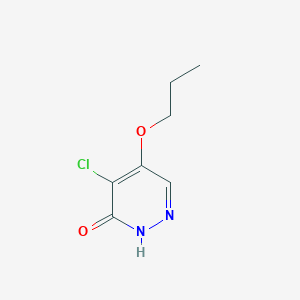
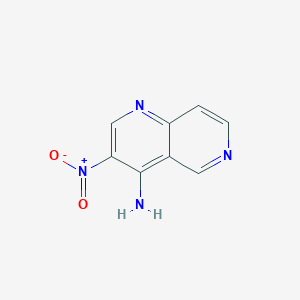
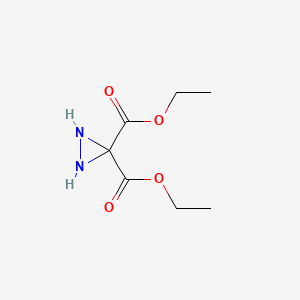
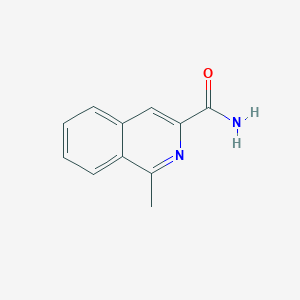
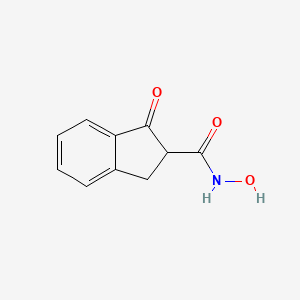
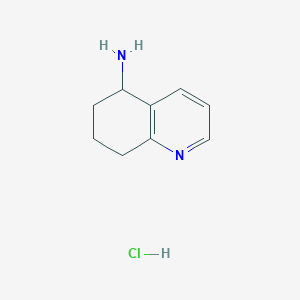
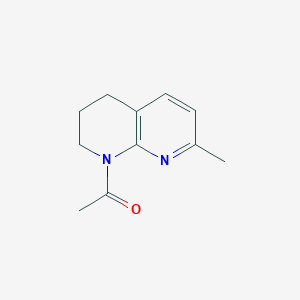
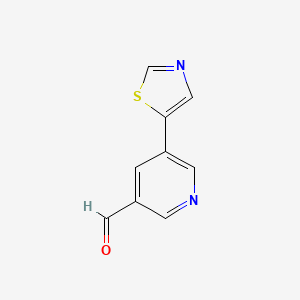
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
